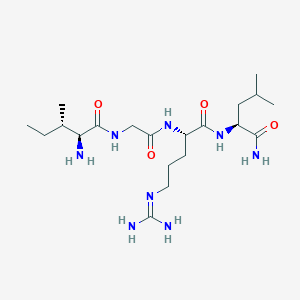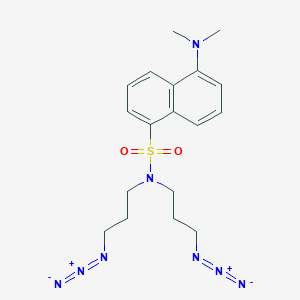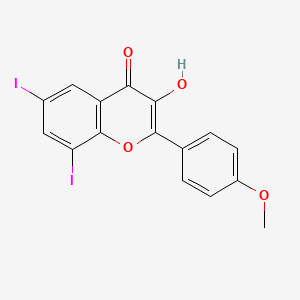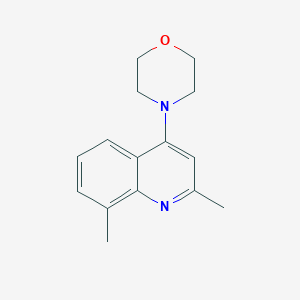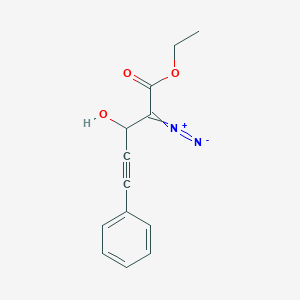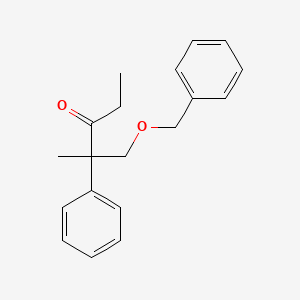
1-(Benzyloxy)-2-methyl-2-phenylpentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-2-methyl-2-phenylpentan-3-one is an organic compound that belongs to the class of benzyl ethers It is characterized by the presence of a benzyloxy group attached to a pentanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-methyl-2-phenylpentan-3-one typically involves the reaction of benzyl alcohol with a suitable ketone precursor under acidic or basic conditions. One common method is the Williamson ether synthesis, where benzyl alcohol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the reaction. The use of automated reactors and real-time monitoring systems helps in optimizing reaction conditions and scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-2-methyl-2-phenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the pentanone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using Pd/C.
Substitution: Alkyl halides, sodium hydride (NaH), and potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzyl ethers.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-2-methyl-2-phenylpentan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-2-methyl-2-phenylpentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carbonyl group in the pentanone backbone can undergo nucleophilic attack, leading to the formation of reactive intermediates that modulate biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-2-methyl-2-phenylpentan-3-one can be compared with other benzyl ether derivatives:
1-(Benzyloxy)-2-phenylethanol: Similar structure but with an alcohol group instead of a ketone.
1-(Benzyloxy)-2-phenylpropane: Lacks the methyl group and has a simpler backbone.
1-(Benzyloxy)-2-phenylbutane: Longer carbon chain but similar functional groups.
Uniqueness: The presence of both a benzyloxy group and a ketone in this compound provides unique reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile compound in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
834906-04-6 |
|---|---|
Molekularformel |
C19H22O2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-methyl-2-phenyl-1-phenylmethoxypentan-3-one |
InChI |
InChI=1S/C19H22O2/c1-3-18(20)19(2,17-12-8-5-9-13-17)15-21-14-16-10-6-4-7-11-16/h4-13H,3,14-15H2,1-2H3 |
InChI-Schlüssel |
JYASIZZFOBSEPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)(COCC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
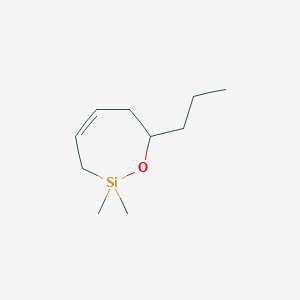
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
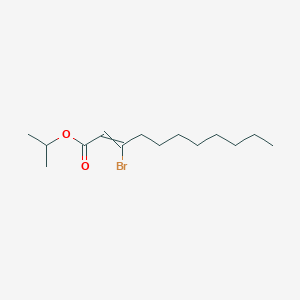
![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
